Cas no 852408-82-3 (2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide)

2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a piperidinyl group and a thienyl moiety. Its carbohydrazide functional group enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The structural complexity of this compound allows for selective interactions with biological targets, making it valuable for the development of pharmacologically active agents. Its well-defined synthetic pathway ensures high purity and reproducibility, which is critical for research applications. This compound is particularly useful in the study of enzyme inhibition and receptor modulation due to its unique electronic and steric properties.
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide structure
852408-82-3 structure
Product name:2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
CAS No:852408-82-3
MF:C16H17N5OS2
MW:359.469079732895
MDL:MFCD06673894
CID:4782767

2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
    • Z56662723
    • 2-(piperidin-1-yl)-5-(thiophen-2-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide
    • MDL: MFCD06673894
    • Inchi: 1S/C16H17N5OS2/c17-20-15(22)10-9-11(12-5-4-8-23-12)18-14-13(10)24-16(19-14)21-6-2-1-3-7-21/h4-5,8-9H,1-3,6-7,17H2,(H,20,22)
    • InChI Key: YJGBIQZHRFJUOA-UHFFFAOYSA-N
    • SMILES: S1C2C(C(NN)=O)=CC(C3=CC=CS3)=NC=2N=C1N1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 462
  • XLogP3: 2.9
  • Topological Polar Surface Area: 141

2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359727-1g
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide
852408-82-3 98%
1g
¥11054.00 2024-04-28
Matrix Scientific
204108-1g
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
852408-82-3
1g
$1747.00 2023-09-07

2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide Related Literature

Additional information on 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

Research Brief on 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide (CAS: 852408-82-3)

The compound 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide (CAS: 852408-82-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. The thiazolo[4,5-b]pyridine core, coupled with the piperidinyl and thienyl substituents, contributes to its high binding affinity and selectivity. Computational docking studies suggest that the carbohydrazide moiety plays a critical role in forming hydrogen bonds with target proteins, enhancing its inhibitory effects.

In vitro assays have demonstrated the compound's efficacy against a range of cancer cell lines, with notable activity in breast and lung cancer models. Mechanistic studies indicate that it induces apoptosis via the mitochondrial pathway and inhibits cell proliferation by blocking key signaling cascades. Additionally, preliminary pharmacokinetic data suggest favorable absorption and distribution profiles, although further optimization is needed to improve metabolic stability.

The synthesis of 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide has been refined in recent publications, with improved yields and purity. Key steps include the cyclization of thiazolo[4,5-b]pyridine derivatives and subsequent functionalization with piperidine and thiophene groups. Advanced analytical techniques, such as NMR and LC-MS, have been employed to confirm the compound's structure and purity.

Despite these promising results, challenges remain in translating this compound into clinical applications. Issues such as solubility, toxicity, and off-target effects need to be addressed through structural modifications and formulation strategies. Collaborative efforts between academia and industry are essential to advance this compound through preclinical and clinical development.

In conclusion, 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide represents a promising candidate for further investigation in drug discovery. Its unique chemical structure and biological activity make it a valuable tool for studying kinase-related diseases and developing novel therapeutics. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies.

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